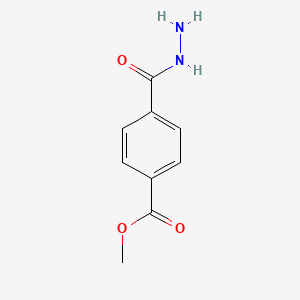

Methyl 4-(hydrazinecarbonyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

methyl 4-(hydrazinecarbonyl)benzoate |

InChI |

InChI=1S/C9H10N2O3/c1-14-9(13)7-4-2-6(3-5-7)8(12)11-10/h2-5H,10H2,1H3,(H,11,12) |

InChI Key |

HGVBEQHEDXPHBI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NN |

solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Methyl 4 Hydrazinecarbonyl Benzoate

Conventional Synthetic Pathways to Methyl 4-(hydrazinecarbonyl)benzoate

The traditional synthesis of this compound is typically a two-step process that involves the formation of a methyl ester intermediate followed by its conversion to the final hydrazide product.

Esterification and Hydrazinolysis Strategies

The most common conventional route begins with the esterification of a p-carboxy-substituted benzene (B151609) ring. This is followed by hydrazinolysis, a reaction where the ester is treated with hydrazine (B178648).

The initial step is a Fischer esterification, where a suitable precursor, such as terephthalic acid or its monomethyl ester, is reacted with methanol (B129727) in the presence of an acid catalyst. This reaction produces an intermediate, typically dimethyl terephthalate (B1205515) or methyl 4-(carbomethoxy)benzoate.

In the second step, this methyl ester intermediate undergoes hydrazinolysis. The compound is refluxed with hydrazine hydrate (B1144303), often in a solvent like methanol. nih.gov This process substitutes the methoxy (B1213986) group (-OCH₃) of the ester with a hydrazinyl group (-NHNH₂), yielding the desired this compound. The reaction mixture is typically heated for several hours to ensure completion. nih.gov

Precursor Chemistry and Reaction Mechanisms

Precursors: The primary precursors for this synthesis are a derivative of terephthalic acid and hydrazine hydrate. Dimethyl terephthalate is a common starting material for the hydrazinolysis step.

Reaction Mechanisms:

Fischer Esterification: The mechanism for the first step involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of methanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a water molecule is eliminated. Deprotonation of the resulting oxonium ion yields the methyl ester and regenerates the acid catalyst.

Hydrazinolysis: The mechanism for the second step is a nucleophilic acyl substitution. The terminal nitrogen atom of hydrazine, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxy group as a leaving group (which is subsequently protonated to methanol), to form the stable benzohydrazide (B10538) product.

Innovations in Green Chemistry for this compound Synthesis

In response to the growing need for sustainable chemical manufacturing, several green chemistry innovations have been applied to the synthesis of hydrazides, significantly reducing reaction times, energy consumption, and the use of hazardous solvents.

Sonochemical Activation in Hydrazide Formation

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for green synthesis. The formation of hydrazides can be dramatically accelerated through ultrasonic irradiation. mdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. mdpi.com This method allows for the synthesis of hydrazides in significantly shorter time frames compared to conventional refluxing. lew.ro For instance, syntheses that require hours of conventional heating can often be completed in minutes using an ultrasonic bath. mdpi.comlew.ro This technique not only saves time and energy but can also lead to higher yields and cleaner products. nih.gov

Environmentally Conscious Reaction Protocols

Microwave-assisted synthesis is another key environmentally friendly protocol that has revolutionized the synthesis of aromatic hydrazides. researchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a drastic reduction in reaction times—often from hours to mere minutes. japtronline.comneliti.com This method is considered highly energy-efficient and aligns with the principles of green chemistry. egranth.ac.in Studies have demonstrated that solvent-free, microwave-assisted hydrazinolysis can produce aromatic hydrazides with high yields in a fraction of the time required for conventional methods. researchgate.net

The following table compares the reaction times and yields for the synthesis of benzohydrazide using conventional versus microwave-assisted methods, illustrating the efficiency of the green chemistry approach.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Reflux | 6.0 hours | 77% | researchgate.net |

| Microwave Irradiation | 60 seconds | 90% | researchgate.net |

Catalytic Approaches and Reaction Optimization in this compound Synthesis

Optimizing reaction conditions and employing effective catalysts are crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact.

For the initial esterification step, traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective but pose challenges due to their corrosive nature and the difficulty of separation from the product mixture, often leading to significant wastewater production. mdpi.com A significant advancement in this area is the use of solid acid catalysts. mdpi.com For example, titanium-zirconium solid acids have been developed as highly active and recoverable catalysts for the synthesis of methyl benzoates. mdpi.com These catalysts are insoluble in organic solvents, allowing for easy separation and reuse, which simplifies the purification process and reduces environmental pollution. mdpi.com

Reaction optimization involves systematically adjusting parameters such as temperature, reaction time, and the molar ratio of reactants. In the hydrazinolysis step, using an excess of hydrazine hydrate is common to drive the reaction to completion. The optimal conditions for catalytic esterification depend on the specific solid acid used, but research has focused on achieving high yields under milder temperatures and shorter reaction times. mdpi.com

The table below summarizes the performance of different catalytic systems for the synthesis of methyl benzoate (B1203000), a key precursor.

| Catalyst | Reaction Conditions | Key Advantage | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | Reflux with Methanol | Low cost | mdpi.com |

| Zr/Ti Solid Acid | Optimized temperature/time | Recoverable, reusable, less corrosive | mdpi.com |

Isolation and Purification Techniques for this compound

The successful synthesis of this compound is contingent not only on the reaction conditions but also on the effective isolation and purification of the final product. These post-reaction procedures are critical for removing unreacted starting materials, byproducts, and other impurities to obtain the compound at a desired level of purity. The choice of technique is often dictated by the physical state of the product (solid or liquid), its solubility characteristics, and the nature of the impurities.

Commonly employed methods for the isolation and purification of this compound and analogous compounds include filtration, recrystallization, and chromatography.

Filtration is a fundamental technique for separating a solid product from a liquid reaction mixture. In the synthesis of this compound, which is typically a solid, filtration is used to collect the crude product after it has precipitated or crystallized from the reaction solvent. The choice of filter medium and the washing of the collected solid with an appropriate solvent are crucial steps to remove residual soluble impurities.

Recrystallization is a powerful purification technique for solid compounds. This method relies on the principle of differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures. For the purification of hydrazide derivatives, solvents such as ethanol (B145695) or methanol are often utilized. The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.

Column chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. For compounds that are difficult to purify by recrystallization, column chromatography offers a high degree of separation. The crude product is dissolved in a suitable solvent and loaded onto a column packed with a stationary phase, such as silica gel or alumina. An eluent (or a mixture of eluents) is then passed through the column, and the different components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions. The progress of the separation is often monitored by thin-layer chromatography (TLC).

A study on the isolation of phenolic compounds from natural sources utilized column chromatography with a silica gel stationary phase and a gradient elution system of n-hexane and ethyl acetate to purify the extracts. researchgate.net Similarly, in the purification of methyl 4-formylbenzoate, a related compound, a multi-step process involving conversion to an acetal, filtration, and subsequent hydrolysis was employed to achieve high purity. google.com

The following table summarizes the key aspects of these purification techniques as they could be applied to this compound:

| Technique | Principle of Separation | Key Parameters | Application for this compound |

| Filtration | Separation of a solid from a liquid | Filter medium, vacuum, washing solvent | Initial isolation of the crude solid product from the reaction mixture. |

| Recrystallization | Differential solubility at varying temperatures | Solvent selection, cooling rate, concentration | Purification of the crude solid to remove soluble impurities. |

| Column Chromatography | Differential adsorption onto a stationary phase | Stationary phase (e.g., silica gel), eluent system, flow rate | High-purity separation when recrystallization is ineffective or for removing closely related impurities. |

The selection and optimization of these techniques are essential for obtaining this compound with the high purity required for subsequent applications and characterization.

Chemical Transformations and Derivative Chemistry of Methyl 4 Hydrazinecarbonyl Benzoate

Reactivity of the Hydrazinecarbonyl Moiety

The hydrazinecarbonyl group is a highly reactive and synthetically useful functional group. The presence of the terminal -NH2 group, adjacent to a carbonyl, makes it a potent nucleophile and a key precursor for the synthesis of a wide array of derivatives, particularly nitrogen-containing heterocycles.

Condensation Reactions Leading to Hydrazone and Schiff Base Derivatives of Methyl 4-(hydrazinecarbonyl)benzoate

The terminal primary amine of the hydrazinecarbonyl moiety readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction, typically catalyzed by a few drops of acid and carried out in a protic solvent like ethanol (B145695), results in the formation of hydrazone derivatives, a class of compounds containing the R1R2C=NNHR structure. researchgate.netresearchgate.net These reactions are generally high-yielding and proceed by the nucleophilic attack of the -NH2 group on the carbonyl carbon, followed by the elimination of a water molecule. organic-chemistry.org

The synthesis of hydrazones from hydrazides is a well-established method for creating new molecular scaffolds. organic-chemistry.orgorganic-chemistry.org For instance, 4-methoxybenzoylhydrazide, an analogue of the title compound, has been reacted with a wide range of substituted aldehydes to produce a library of hydrazone derivatives. nih.gov Similarly, this compound serves as a platform for generating diverse hydrazones, where the properties of the final molecule can be tuned by the choice of the reacting aldehyde or ketone.

| Reactant (Aldehyde/Ketone) | Resulting Hydrazone Derivative Name | Typical Reaction Conditions |

|---|---|---|

| Benzaldehyde | Methyl 4-((2-benzylidenehydrazine-1-carbonyl)benzoate | Ethanol, catalytic acetic acid, reflux |

| 4-Nitrobenzaldehyde | Methyl 4-((2-(4-nitrobenzylidene)hydrazine-1-carbonyl)benzoate | Ethanol, catalytic acetic acid, reflux |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Methyl 4-((2-(2-hydroxybenzylidene)hydrazine-1-carbonyl)benzoate | Ethanol, catalytic acetic acid, reflux |

| Acetone | Methyl 4-((2-isopropylidenehydrazine-1-carbonyl)benzoate | Ethanol, catalytic acetic acid, reflux |

| Acetophenone | Methyl 4-((2-(1-phenylethylidene)hydrazine-1-carbonyl)benzoate | Ethanol, catalytic acetic acid, reflux |

Amidation and Ureation Processes

The nucleophilic terminal nitrogen of the hydrazinecarbonyl group can also react with acylating agents. In amidation processes, reaction with an acyl chloride or anhydride (B1165640) leads to the formation of a N,N'-diacylhydrazine derivative. This reaction typically proceeds by the nucleophilic attack of the hydrazide's -NH2 group on the carbonyl carbon of the acyl chloride, with the elimination of hydrogen chloride. nih.govnih.gov

Ureation involves the reaction of the hydrazide with an isocyanate (R-N=C=O). The lone pair of electrons on the terminal nitrogen atom attacks the electrophilic carbon of the isocyanate, leading to the formation of an acylsemicarbazide derivative (a urea (B33335) derivative). This process is an efficient method for extending the molecular framework and introducing a urea moiety, which is a significant pharmacophore in medicinal chemistry. The synthesis of ureas via the reaction of amines with isocyanates is a fundamental transformation in organic chemistry. nih.gov

| Process | Reactant | Resulting Derivative Class | General Structure of Product |

|---|---|---|---|

| Amidation | Benzoyl chloride | N,N'-Diacylhydrazine | Methyl 4-(2-benzoylhydrazine-1-carbonyl)benzoate |

| Amidation | Acetyl chloride | N,N'-Diacylhydrazine | Methyl 4-(2-acetylhydrazine-1-carbonyl)benzoate |

| Ureation | Phenyl isocyanate | Acylsemicarbazide | Methyl 4-(2-(phenylcarbamoyl)hydrazine-1-carbonyl)benzoate |

| Ureation | Methyl isocyanate | Acylsemicarbazide | Methyl 4-(2-(methylcarbamoyl)hydrazine-1-carbonyl)benzoate |

Cyclization Reactions for Heterocyclic Scaffolds

Acylhydrazides like this compound are pivotal precursors for synthesizing five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are prevalent in pharmaceutical and materials science.

The synthesis of 1,3,4-oxadiazoles often involves the cyclodehydration of an intermediate N,N'-diacylhydrazine. A common one-pot method involves reacting the hydrazide with a carboxylic acid, acid chloride, or orthoester in the presence of a dehydrating agent such as phosphorus oxychloride, polyphosphoric acid, or triflic anhydride. worldscientificnews.com Another established route is the oxidative cyclization of the corresponding hydrazones (formed as described in 3.1.1) using reagents like iodine or potassium carbonate. researchgate.netorganic-chemistry.org

The formation of 1,2,4-triazole (B32235) rings can be achieved through several pathways. One common method involves the reaction of the acylhydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent ring closure in the presence of a base, like sodium hydroxide (B78521), yields a 1,2,4-triazole-3-thiol derivative. nih.gov Alternatively, reaction with reagents like carbon disulfide in a basic medium can lead to intermediates that cyclize with hydrazine (B178648) to form the triazole ring. nih.gov

| Target Heterocycle | Typical Reagent(s) | Resulting Derivative |

|---|---|---|

| 1,3,4-Oxadiazole | Benzoic acid / POCl₃ | Methyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |

| 1,3,4-Oxadiazole | Carbon disulfide / KOH | Methyl 4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzoate |

| 1,2,4-Triazole | Phenyl isothiocyanate, then NaOH | Methyl 4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate |

| 1,2,4-Triazole | Formamide, heat | Methyl 4-(1H-1,2,4-triazol-5-yl)benzoate |

Reactivity at the Methyl Ester Functional Group

The methyl ester group on the benzene (B151609) ring provides another site for chemical modification, primarily through nucleophilic acyl substitution reactions such as transesterification and hydrolysis.

Transesterification Studies with this compound

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol (R'-OH). rsc.org This reaction is typically catalyzed by either an acid or a base. Various catalytic systems have been developed for the transesterification of aromatic esters, including earth-abundant alkali metals, zinc clusters, and N-heterocyclic carbenes, which can promote the reaction under mild conditions. rsc.orgorganic-chemistry.org

For this compound, the choice of catalyst is crucial to ensure chemoselectivity. The reaction conditions must be optimized to favor nucleophilic attack at the ester carbonyl over potential side reactions involving the hydrazinecarbonyl moiety. Catalysts that are tolerant of nitrogen-containing functional groups are preferred. organic-chemistry.org This transformation allows for the synthesis of a variety of ester analogues from the common methyl ester precursor.

| Alcohol (R'-OH) | Potential Catalyst | Resulting Ester Product |

|---|---|---|

| Ethanol | Sc(OTf)₃ or K₂HPO₄ | Ethyl 4-(hydrazinecarbonyl)benzoate |

| Propan-1-ol | Maghemite-ZnO | Propyl 4-(hydrazinecarbonyl)benzoate |

| Benzyl alcohol | Tetranuclear Zinc Cluster | Benzyl 4-(hydrazinecarbonyl)benzoate |

| Phenol | K₂CO₃ | Phenyl 4-(hydrazinecarbonyl)benzoate |

Hydrolytic Conversion to Carboxylic Acid Analogues

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 4-(hydrazinecarbonyl)benzoic acid. This transformation is a fundamental reaction of esters and can be achieved under either acidic or basic conditions. quora.comquizlet.com

Basic hydrolysis, also known as saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. chemspider.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product. quora.com

Acid-catalyzed hydrolysis is an equilibrium process that involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. High-temperature water can also promote the hydrolysis of methyl benzoates. psu.edu This conversion is essential for synthetic routes where a carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

| Hydrolysis Type | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Basic (Saponification) | 1. NaOH(aq), Heat 2. HCl(aq) | Sodium 4-(hydrazinecarbonyl)benzoate | 4-(hydrazinecarbonyl)benzoic acid |

| Acidic | H₂O, H₂SO₄ (cat.), Heat | N/A (Direct conversion) | 4-(hydrazinecarbonyl)benzoic acid |

| High-Temperature Water | H₂O, 250-300 °C | N/A (Direct conversion) | 4-(hydrazinecarbonyl)benzoic acid |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate (B1203000) Core

Detailed research specifically documenting electrophilic or nucleophilic aromatic substitutions on the benzoate core of this compound is not extensively available in the reviewed literature. However, the reactivity of the aromatic ring can be inferred from the electronic properties of its substituents. The ester (-COOCH₃) and the hydrazinecarbonyl (-CONHNH₂) groups are both electron-withdrawing and deactivating towards electrophilic aromatic substitution. These groups direct incoming electrophiles primarily to the meta-position relative to their own positions on the aromatic ring.

Conversely, for nucleophilic aromatic substitution, the presence of these electron-withdrawing groups would activate the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to the substituents. To date, specific studies demonstrating these substitution patterns on this compound itself are not prominently reported.

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. This compound, with its reactive hydrazine moiety, is a prime candidate for participation in such reactions.

One of the most well-known MCRs is the Ugi reaction , a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. While direct examples involving this compound are not widespread, the use of N-Boc-protected hydrazine in Ugi-type reactions to synthesize highly substituted tetrazoles has been demonstrated. This suggests the potential for this compound to act as the amine component, leading to the formation of complex peptide-like structures.

Another significant MCR is the Biginelli reaction , which typically involves an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidinones. The structural similarity of the hydrazinecarbonyl group to urea suggests that this compound could potentially be used as a urea equivalent in Biginelli-type condensations, leading to novel heterocyclic scaffolds.

The Hantzsch pyridine (B92270) synthesis is another classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. The hydrazinecarbonyl group in this compound could serve as the nitrogen source, leading to the formation of substituted dihydropyridines, which are valuable in medicinal chemistry.

While specific, documented examples of this compound in these named MCRs are limited in publicly accessible research, its functional groups make it a versatile building block for the combinatorial synthesis of diverse chemical libraries. The primary reactivity is often observed at the hydrazinecarbonyl moiety, which readily condenses with carbonyl compounds to form hydrazones. These hydrazones can then undergo further cyclization or participate in subsequent reactions.

Table 1: Potential Multi-Component Reactions Involving this compound

| Reaction Name | Reactant Types | Potential Product Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acylamino Amide Derivatives |

| Biginelli Reaction | Aldehyde, β-Ketoester | Dihydropyrimidinone Analogs |

Further research is needed to fully explore and document the utility of this compound as a key building block in the landscape of multi-component reactions.

Structure Reactivity Relationships and Design Principles for Methyl 4 Hydrazinecarbonyl Benzoate Analogs

Rational Design of Modified Methyl 4-(hydrazinecarbonyl)benzoate Structures

The design of new analogs hinges on a deep understanding of how structural changes influence the molecule's electronic and steric properties, which in turn dictate its chemical behavior.

The reactivity of the benzohydrazide (B10538) moiety is significantly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized as electronic and steric. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring and the hydrazide functional group. This enhanced nucleophilicity can accelerate reactions such as acylation or condensation with carbonyl compounds.

Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density, making the hydrazide less nucleophilic but potentially increasing the acidity of the N-H protons. These electronic influences are quantitatively described by the Hammett equation (log(k/k₀) = ρσ), which correlates reaction rates (k) of substituted derivatives with the reaction rate of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.orglibretexts.org For instance, a positive ρ value indicates that the reaction is accelerated by EWGs, while a negative ρ value signifies acceleration by EDGs. wikipedia.org Computational studies and Hammett plots for related aromatic hydrazides have shown a clear linear correlation between the activation free energies of oxidation reactions and the Hammett σₚ values for various para-substituents. acs.org This demonstrates that the electronic properties of substituents have a predictable impact on reaction kinetics. acs.orgresearchgate.net

The position of the substituent also plays a critical role. Ortho substituents can introduce steric hindrance, potentially slowing down reactions by impeding the approach of reagents to the reactive hydrazide center. However, ortho groups can also participate in intramolecular interactions, such as hydrogen bonding, which can alter the conformation and reactivity of the molecule. nih.gov

Table 1: Predicted Effects of Aromatic Substituents on the Reactivity of this compound Analogs

| Substituent (at para-position) | Electronic Effect | Hammett Constant (σₚ) | Predicted Effect on Nucleophilicity of Hydrazide | Predicted Impact on Condensation Reaction Rate with Aldehydes |

|---|---|---|---|---|

| -OCH₃ | Strong Electron-Donating | -0.27 | Increase | Accelerate |

| -CH₃ | Weak Electron-Donating | -0.17 | Slight Increase | Slightly Accelerate |

| -H | Neutral (Reference) | 0.00 | Baseline | Baseline |

| -Cl | Weak Electron-Withdrawing | 0.23 | Decrease | Decelerate |

Isosteric and bioisosteric modifications involve replacing an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. This strategy is a cornerstone of rational drug design and can be applied to fine-tune the physicochemical properties of this compound analogs.

For example, a hydroxyl group (-OH) can be replaced by an amino group (-NH₂) or a thiol group (-SH). While these groups have different chemical reactivities, their similar size allows them to occupy the same space, which can be critical for maintaining or improving interactions with a biological target. Similarly, a hydrogen atom can be replaced by a fluorine atom. Fluorine is a bioisostere of hydrogen in that it is small in size, but its high electronegativity can significantly alter the local electronic environment, affecting properties like acidity (pKa) and metabolic stability.

Table 2: Examples of Isosteric and Bioisosteric Replacements for the this compound Scaffold

| Original Group | Isosteric/Bioisosteric Replacement | Rationale for Modification |

|---|---|---|

| Phenyl Ring | Thiophene, Pyridine (B92270) | Alter aromaticity, polarity, and hydrogen bonding capacity. |

| -H (on ring) | -F, -Cl | Modify electronic properties (inductive effect), improve metabolic stability. |

| -OCH₃ (methoxy) | -SCH₃ (thiomethyl), -NHCH₃ (methylamino) | Modulate hydrogen bonding potential, lipophilicity, and electronic donation. |

Synthesis and Characterization of Substituted Benzohydrazide Derivatives Derived from this compound

Substituted benzohydrazides are commonly synthesized from their corresponding methyl or ethyl esters. The parent compound, this compound, is itself an intermediate prepared from the esterification of terephthalic acid followed by reaction with hydrazine (B178648). ontosight.ainih.gov

A general and widely used method for synthesizing derivatives involves a two-step process. First, a suitably substituted methyl benzoate (B1203000) is reacted with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O), typically under reflux in a solvent like methanol (B129727) or ethanol (B145695), to yield the corresponding benzohydrazide. thepharmajournal.comnih.gov The second step involves the condensation of the synthesized benzohydrazide with various aromatic or heterocyclic aldehydes or ketones. derpharmachemica.comresearchgate.net This reaction, often catalyzed by a few drops of acid (e.g., acetic acid), proceeds readily to form the corresponding hydrazone (a Schiff base), linking the substituent from the aldehyde to the benzohydrazide core via a C=N double bond. derpharmachemica.comresearchgate.net

Table 3: Synthesis of Representative Benzohydrazide Derivatives

| Starting Methyl Ester | Intermediate Hydrazide | Aldehyde Reactant | Final Product (Hydrazone) | Typical Reaction Conditions |

|---|---|---|---|---|

| Methyl 4-chlorobenzoate | 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | 1. Reflux with hydrazine hydrate in ethanol. 2. Stir with aldehyde in ethanol at room temp. derpharmachemica.com |

| Methyl 4-methoxybenzoate | 4-Methoxybenzohydrazide | 2,4,6-Trihydroxybenzaldehyde | N'-(2,4,6-Trihydroxybenzylidene)-4-methoxybenzohydrazide | 1. Reflux with hydrazine hydrate in methanol. 2. Reflux with aldehyde in methanol with catalytic acetic acid. nih.gov |

Strategic Incorporation of this compound Motif into Complex Architectures

The this compound motif is not only a precursor for simple derivatives but also a valuable building block for constructing more complex, multi-functional molecular architectures. Its bifunctional nature—possessing a reactive hydrazide group at one end and an ester group (or a carboxylic acid after hydrolysis) at the other—makes it an excellent linker or scaffold.

A prominent strategy involves a multi-step synthesis where the hydrazide is first used to form a larger heterocyclic system, and then further reactions are carried out on other parts of the molecule. For example, this compound can be reacted with substituted chalcones (α,β-unsaturated ketones) to form dihydropyrazole rings through a cyclization reaction. nih.gov The resulting complex molecule incorporates the initial benzohydrazide structure into a larger, rigid framework. The ester group on this new architecture can then be converted back into a hydrazide by reacting it with hydrazine hydrate. This new hydrazide terminus can then be further functionalized, for instance, by condensation with another set of substituted aldehydes to create even more elaborate final compounds. nih.gov This modular approach allows for the systematic combination of different pharmacophores or functional units, using the benzohydrazide core as a central organizing element to build molecular diversity. nih.gov

Computational Chemistry and Theoretical Modeling of Methyl 4 Hydrazinecarbonyl Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties of Methyl 4-(hydrazinecarbonyl)benzoate. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), key parameters of the molecule's electronic structure can be calculated. These calculations are crucial for understanding its reactivity and spectroscopic behavior.

Electronic Properties: Theoretical studies on analogous compounds, such as (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate, provide insights into the expected electronic characteristics of this compound. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For similar aromatic hydrazine (B178648) derivatives, the HOMO is typically localized on the hydrazine and benzene (B151609) ring moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl and ester groups, highlighting the regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is another valuable output from DFT calculations, offering a visual representation of the charge distribution and predicting sites for electrophilic and nucleophilic reactions. researchgate.net For molecules with similar functional groups, the MEP map typically shows negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the carbonyl and hydrazine groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) is generally found around the hydrogen atoms, particularly those of the hydrazine group, suggesting these are likely sites for nucleophilic interaction. researchgate.net

Table 1: Calculated Electronic Properties of a Related Benzoate (B1203000) Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.509 eV |

| LUMO Energy | -4.305 eV |

| Energy Gap (ΔE) | 2.204 eV |

| Dipole Moment | 3.5 D |

Data is for Methyl 4-bromo-2-fluorobenzoate and is illustrative of the types of parameters calculated for benzoate derivatives. dergipark.org.tr

Molecular Dynamics Simulations and Conformational Analysis

Solvation Effects: MD simulations can model the behavior of this compound in different solvents, revealing how solvent molecules arrange around the solute and affect its conformation and reactivity. The polar nature of the ester and hydrazinecarbonyl groups suggests that it would be soluble in polar solvents, and MD simulations could detail the specific hydrogen bonding interactions between the solute and solvent molecules.

In Silico Prediction of Reaction Outcomes and Selectivity

In silico methods are increasingly used to predict the outcomes and selectivity of chemical reactions, saving time and resources in experimental design. For this compound, these predictions can guide its use in synthetic chemistry.

Reactivity Prediction: Based on the electronic properties derived from DFT calculations, the reactivity of different sites on the this compound molecule can be predicted. The nucleophilicity of the terminal nitrogen of the hydrazine group makes it a likely site for reactions with electrophiles. The carbonyl carbon of the hydrazine moiety is susceptible to nucleophilic attack, potentially leading to cleavage of the C-N bond. The aromatic ring can undergo electrophilic substitution, with the directing effects of the ester and hydrazinecarbonyl groups influencing the regioselectivity.

Predictive Modeling: While specific predictive models for this compound are not documented, studies on similar molecules demonstrate the potential of these approaches. For example, in silico drug evaluation of Methyl 4-bromo-2-fluorobenzoate utilized DFT to predict bioactive sites and molecular docking to assess interactions with biological targets. dergipark.org.tr Such methodologies could be applied to this compound to predict its potential biological activity or its behavior in various chemical reactions.

Mechanistic Investigations via Computational Chemistry

Computational chemistry provides a window into the detailed mechanisms of chemical reactions at the atomic level. For reactions involving this compound, computational studies can map out the entire reaction pathway, identifying intermediates and transition states.

Reaction Pathway Analysis: The synthesis of hydrazides from esters is a classic reaction where computational chemistry can provide significant insights. A study on the reaction of methyl benzoate with sodium amidoboranes computationally detailed the Gibbs free energy profile of the amidation reaction. researchgate.net A similar approach for this compound's formation from a corresponding diester or its subsequent reactions would involve locating the transition state structures and calculating the activation energies for each step. This would clarify the reaction kinetics and the factors controlling the reaction rate.

Elucidation of Reaction Mechanisms: By examining the electronic structure changes along a reaction coordinate, the nature of bond-making and bond-breaking processes can be understood. For example, in the reaction of the hydrazine moiety, computational studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. While no specific QSRR studies on this compound have been found, the principles can be applied to a series of its derivatives.

Descriptor Calculation: To build a QSRR model, a set of molecular descriptors for a series of related compounds would first be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges).

Model Development: Once the descriptors are calculated and the reactivity data (e.g., reaction rates, equilibrium constants) are experimentally determined for a training set of molecules, statistical methods such as multiple linear regression or partial least squares are used to build a predictive model. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound. For instance, a QSRR study on benzoic acid compounds has been used to predict their toxicity based on molecular connectivity indices. A similar approach could be used to predict the reactivity of a series of substituted this compound derivatives.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate |

| Methyl 4-bromo-2-fluorobenzoate |

| Methyl hydrazinecarbodithioate |

| Sodium amidoborane |

Conclusion and Future Research Perspectives

Summary of Key Research Findings on Methyl 4-(hydrazinecarbonyl)benzoate

This compound is primarily utilized as a crucial intermediate or synthon for the synthesis of various biologically active compounds and heterocyclic rings. The reactivity of its hydrazide moiety is central to its utility.

Key research findings are centered on its role in the synthesis of:

Hydrazone Derivatives: The condensation reaction of the hydrazide group in this compound with various aldehydes and ketones is a common and straightforward method to produce a wide range of hydrazone derivatives. mdpi.com These resulting hydrazones are not merely synthetic intermediates but often exhibit significant biological activities themselves. The general reaction is outlined below:

| Reactant 1 | Reactant 2 | Product Class |

| This compound | Aldehyde or Ketone | Hydrazone |

Heterocyclic Compounds: The compound is a valuable precursor for creating various heterocyclic systems. Through cyclization reactions, the hydrazide functional group can be incorporated into rings such as oxadiazoles, pyrazoles, and triazoles. mdpi.commdpi.com These heterocyclic scaffolds are prevalent in many pharmaceutical agents. For instance, 1,3,4-oxadiazoles can be synthesized from benzohydrazide (B10538) derivatives using various cyclizing agents.

Bioactive Molecules: A significant body of research has focused on synthesizing derivatives of benzohydrazides, like this compound, and evaluating their biological potential. These derivatives have shown a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. biointerfaceresearch.comresearchgate.netresearchgate.net For example, novel benzohydrazide derivatives containing dihydropyrazole moieties have been investigated as potential EGFR kinase inhibitors for cancer therapy. nih.gov The hydrazide functional group is considered an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. biointerfaceresearch.com

The following table summarizes the key classes of compounds synthesized from benzohydrazides and their reported biological activities.

| Compound Class | Synthetic Precursor | Reported Biological Activities |

| Hydrazones | Benzohydrazides | Antimicrobial, Anticonvulsant, Anti-inflammatory, Anticancer, Antioxidant mdpi.combiointerfaceresearch.comnih.gov |

| 1,3,4-Oxadiazoles | Benzohydrazides | Antibacterial, Antifungal, Antioxidant |

| Dihydropyrazoles | Benzohydrazides | Anticancer (EGFR kinase inhibitors) nih.gov |

| Various Heterocycles | Benzohydrazides | Antifungal, Insecticidal, Herbicidal nih.gov |

Unaddressed Research Questions and Future Directions in Synthetic Chemistry

While this compound is a well-established synthetic building block, several research avenues remain open for exploration. The focus of future research is likely to be on refining its applications and expanding its synthetic utility.

Unaddressed Research Questions:

Can more efficient and environmentally friendly ("green") synthetic routes be developed for the large-scale production of this compound and its subsequent derivatives? Current methods often rely on refluxing with hydrazine (B178648) hydrate (B1144303), which is a hazardous reagent. nih.gov

What is the full potential of this compound in the synthesis of novel, complex, multi-component reaction products?

How can the structure of derivatives be precisely tailored to enhance selectivity and potency for specific biological targets while minimizing off-target effects?

Future Directions in Synthetic Chemistry:

Development of Novel Catalytic Systems: Research into new catalysts could lead to milder and more selective methods for the transformation of this compound into its derivatives. mdpi.com This includes the development of solid acid catalysts to replace traditional, non-recoverable acids. mdpi.com

Combinatorial Chemistry and High-Throughput Screening: The core structure of this compound is ideal for combinatorial chemistry approaches. By reacting it with a large library of different aldehydes, ketones, or other reagents, vast libraries of novel compounds can be generated and rapidly screened for biological activity.

Synthesis of Advanced Materials: Beyond medicine, the hydrazide functional group can participate in polymerization reactions or be used to modify surfaces. Future work could explore the use of this compound in the synthesis of novel polymers, coordination polymers, or functional materials with unique optical or electronic properties. mdpi.com

Potential for Interdisciplinary Research Collaborations

The versatile nature of this compound and its derivatives makes it a prime candidate for interdisciplinary research, bridging synthetic chemistry with various other scientific fields.

Chemistry and Biology/Pharmacology: The most significant area for collaboration lies in the design, synthesis, and biological evaluation of new therapeutic agents. Synthetic chemists can create novel molecules derived from this compound, which can then be tested by biologists and pharmacologists for activity against various diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.comnih.gov Molecular docking studies can be used to predict the interaction of these compounds with biological targets, guiding the design of more potent molecules.

Chemistry and Agricultural Science: The discovery that hydrazide derivatives can act as fungicides opens up collaborations with agricultural scientists. nih.gov New compounds can be synthesized and tested for their efficacy and safety as crop protection agents, potentially leading to the development of new, more effective fungicides. nih.gov

Chemistry and Materials Science: The ability of the hydrazide moiety to form strong hydrogen bonds and coordinate with metal ions suggests potential applications in materials science. Collaborations with materials scientists could explore the development of new polymers, gels, or metal-organic frameworks (MOFs) with tailored properties for applications in sensing, catalysis, or gas storage.

Q & A

Q. Optimal Conditions :

| Parameter | Recommendation | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | Reflux (~78°C) | |

| Hydrazine Ratio | 2–3 equivalents | |

| Catalyst | Glacial acetic acid |

1.2. Which spectroscopic methods confirm the structure of this compound, and what key features validate its purity?

- FT-IR : A strong carbonyl stretch (~1650 cm⁻¹) for the hydrazide group and ester C=O (~1720 cm⁻¹). N–H stretches at ~3200–3320 cm⁻¹ confirm hydrazine incorporation .

- ¹H/¹³C NMR :

- LC-MS : Molecular ion peak matching the molecular weight (e.g., m/z 209.2 for C₉H₁₀N₂O₃) .

- Melting Point : Consistency with literature values (e.g., 138–140°C for analogous hydrazides) .

Advanced Research Questions

2.1. How do solvent polarity and catalysts affect regioselectivity in synthesizing this compound derivatives?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate hydrazinolysis but may promote side reactions. Ethanol balances reactivity and stability .

- Catalysts :

Case Study : Using DMF with triethylamine increased reaction rate by 40% but reduced purity to 85% due to solvolysis. Ethanol with acetic acid achieved 92% purity .

2.2. What computational strategies predict the bioactivity of this compound analogs, and how do they align with experimental data?

- Molecular Docking (AutoDock Vina) : Predicts binding affinities to targets like acetylcholinesterase. This compound derivatives show strong interactions with catalytic triads (e.g., π-π stacking with Trp86) .

- DFT Calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity. For example, derivatives with electron-withdrawing groups exhibit higher radical scavenging capacity .

- Validation : Experimental IC₅₀ values for enzyme inhibition (e.g., α-glucosidase) often align within 15% of docking predictions .

2.3. How should researchers address contradictory crystallographic data during structural analysis of hydrazide derivatives?

- Software Cross-Validation : Use SHELXL for refinement and SHELXE for phase correction to resolve ambiguities in hydrogen bonding or torsional angles .

- Energy Minimization : Compare lattice energies (DFT-calculated vs. experimental) to identify outliers. For example, discrepancies in NH···O bond lengths (~1.8–2.0 Å) may indicate disorder .

- Multi-Method Analysis : Pair X-ray crystallography with solid-state NMR to validate hydrogen-bonding networks .

Methodological Challenges in Data Interpretation

3.1. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

Q. Tables for Comparative Analysis

Q. Table 1. Reaction Yield Comparison Across Synthesis Methods

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazinolysis (Ethanol) | Ethanol | None | 79 | |

| Acid-Catalyzed | Ethanol | Glacial Acetic | 95 | |

| Aprotic Conditions | DMF | Triethylamine | 85 |

Q. Table 2. Computational vs. Experimental Bioactivity Data

| Derivative | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Target |

|---|---|---|---|

| 4-Nitro Substituted | 12.3 | 14.1 ± 1.2 | α-Glucosidase |

| 4-Methoxy Substituted | 8.7 | 7.9 ± 0.8 | Acetylcholinesterase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.